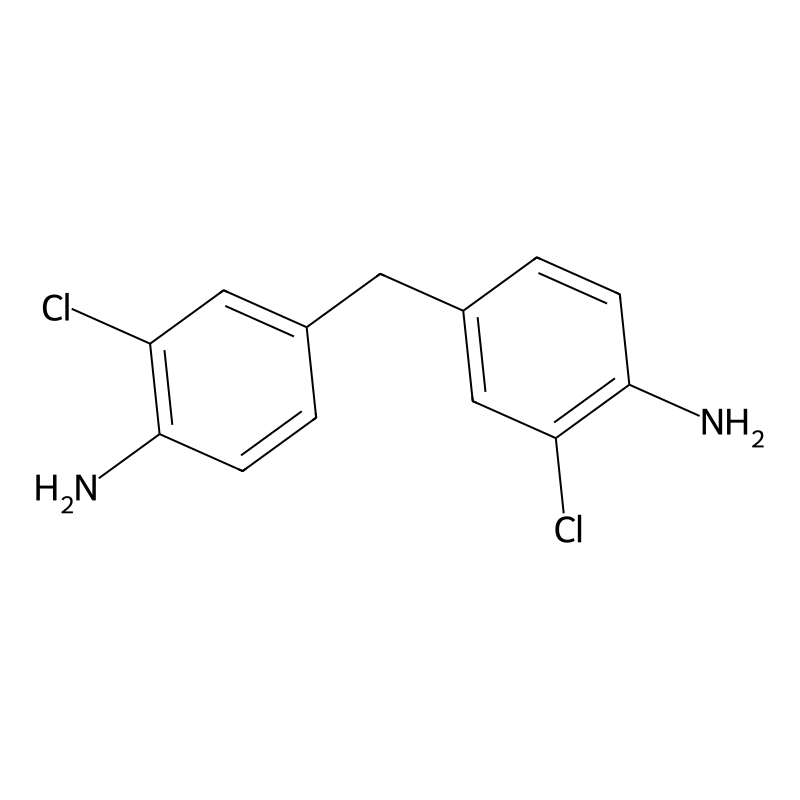

4,4'-Methylenebis(2-chloroaniline)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.20e-05 M

Soluble in hot methyl ethyl ketone, acetone, esters, and aromatic hydrocarbons

Sol in dimethyl sulfoxide, dimethyl formamide

Solubl in dilulte acids, ether, alcohol

Soluble in carbon tetrachloride

Slightly soluble in water; sol in oxygenated solvents

Solubility in water: none

Slight

Synonyms

Canonical SMILES

Carcinogen Research

Due to its structural similarity to benzidine, a known human carcinogen, MOCA has been studied extensively for its cancer-causing properties. Research has shown MOCA can cause tumors in various organs in animals, including the liver, lungs, bladder, and mammary glands Wikipedia: 4,4'-Methylenebis(2-chloroaniline): . This research helps scientists understand the mechanisms of carcinogenesis and develop strategies for cancer prevention.

Genotoxicity Testing

MOCA's ability to damage genetic material (DNA) is another area of scientific interest. Researchers use MOCA in genotoxicity tests to assess the potential of other chemicals to cause mutations and chromosomal aberrations. This information is crucial for regulatory purposes and ensuring the safety of new chemicals.

Biomonitoring Studies

MOCA's presence in the environment and potential for human exposure necessitates biomonitoring studies. Scientists may measure MOCA levels in biological samples, such as urine or blood, to assess exposure risks in workers involved in MOCA production or polyurethane manufacturing.

4,4'-Methylenebis(2-chloroaniline), commonly referred to as MOCA, is an aromatic amine with the chemical formula C₁₃H₁₂Cl₂N₂ and a molecular weight of 267.15 g/mol. This compound appears as a colorless to yellow or light brown crystalline solid with a faint amine-like odor and has a melting point of approximately 110 °C. It is slightly soluble in water but soluble in various organic solvents, including diethyl ether and ethanol . MOCA is primarily utilized as a curing agent in the production of polyurethane and epoxy resins, playing a crucial role in enhancing the mechanical properties of these materials .

MOCA is a suspected human carcinogen and is classified as IARC Group 1 by the International Agency for Research on Cancer []. It is also a respiratory irritant and can cause skin and eye irritation upon exposure [].

- Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.

- Decomposition: When exposed to heat above 392°F (200°C), MOCA can undergo an exothermic decomposition reaction, which may lead to the release of toxic gases .

- Polymerization: In the presence of diisocyanates, MOCA reacts to form cross-linked polymer structures, which are essential in various industrial applications .

MOCA is classified as a potential occupational carcinogen and has been shown to cause various types of tumors in animal studies. Specifically, it has been linked to hepatomas in mice and rats, lung and mammary carcinomas in rats, and bladder cancer in dogs. The International Agency for Research on Cancer (IARC) categorizes MOCA as a Group 1 carcinogen, indicating sufficient evidence of its carcinogenicity in humans . Exposure routes include inhalation, skin absorption, and ingestion, leading to symptoms such as methemoglobinemia, hematuria (blood in urine), and kidney irritation .

The synthesis of 4,4'-methylenebis(2-chloroaniline) typically involves:

- Condensation Reactions: The compound can be synthesized by reacting 2-chloroaniline with formaldehyde under acidic conditions. This reaction forms the methylene bridge between two 2-chloroaniline molecules.

- Reduction Methods: Another method involves reducing corresponding nitro compounds or other derivatives to yield the desired amine structure.

These methods often require careful control of reaction conditions to minimize by-products and ensure high purity of the final product .

4,4'-Methylenebis(2-chloroaniline) is widely used in various applications:

- Curing Agent: It is primarily employed as a curing agent for polyurethane and epoxy resins, enhancing their mechanical properties.

- Adhesives and Coatings: MOCA is utilized in formulations for adhesives and coatings due to its ability to promote cross-linking.

- Industrial Products: It finds applications in producing gears, gaskets, rollers for skateboards, shoe soles, and components for home appliances .

Studies on the interactions of 4,4'-methylenebis(2-chloroaniline) with biological systems have highlighted its potential toxicity. For instance:

- Urinary Monitoring: Employee exposure is often monitored through urinary analysis for total MOCA levels. This method helps assess absorption rates and effectiveness of safety measures at workplaces where MOCA is used .

- Carcinogenicity Studies: Research has shown that prolonged exposure leads to significant tumor development in laboratory animals, emphasizing the need for stringent safety protocols when handling this compound .

Several compounds share structural similarities with 4,4'-methylenebis(2-chloroaniline), primarily due to their aromatic amine characteristics. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzidine | C₁₂H₁₁N₃ | Known human carcinogen; linked to bladder cancer |

| 4-Amino-2-chlorophenol | C₆H₆ClN | Used as an intermediate in dye synthesis |

| 2,2'-Benzidine | C₁₂H₁₁N₂ | Carcinogenic; used historically in dye production |

Uniqueness of 4,4'-Methylenebis(2-chloroaniline):

- Unlike benzidine, which has been heavily regulated due to its carcinogenic properties, MOCA's specific use as a curing agent makes it unique in industrial applications.

- Its dual functionality as both an aromatic amine and a curing agent distinguishes it from simpler amines like 4-amino-2-chlorophenol.

4,4'-Methylenebis(2-chloroaniline) is primarily synthesized through the condensation reaction of ortho-chloroaniline with formaldehyde under acidic conditions [1] [2]. The fundamental mechanism involves the formation of methylene bridges between two aromatic amine molecules, creating the characteristic diphenylmethane structure [3].

Hydrochloric Acid Catalyzed Synthesis

The hydrochloric acid pathway represents one of the most established industrial synthesis routes for 4,4'-Methylenebis(2-chloroaniline) [1] [4]. This process requires precise stoichiometric control, with optimal molar ratios of ortho-chloroaniline to formaldehyde maintained between 1.9-2.0:1 [1] [4]. The critical factor for successful synthesis is maintaining a molar ratio of hydrochloric acid to ortho-chloroaniline at a minimum of 1.35:1 [1] [4].

The reaction proceeds through multiple stages: initial amine salt slurry formation, formaldehyde addition creating an amine-formaldehyde intermediate, thermal rearrangement yielding 4,4'-Methylenebis(2-chloroaniline) as an acid salt, and finally neutralization with sodium hydroxide to produce the free amine [1] [4]. Temperature control is maintained between 50-80°C throughout the process, with reaction times typically ranging from 1-3 hours [1] [4]. This method achieves yields of 70-85% [1] [4].

Sulfuric Acid Catalyzed Synthesis

The sulfuric acid mediated synthesis offers superior yields compared to the hydrochloric acid method, typically achieving 85-90% conversion efficiency [1] [2]. This pathway utilizes a 2:1 molar ratio of ortho-chloroaniline to formaldehyde with sulfuric acid employed in stoichiometric excess [1] [2]. Operating temperatures range from 60-100°C with extended reaction times of 2-4 hours [1] [2].

The sulfuric acid method produces fewer agglomeration issues compared to the hydrochloric acid route, resulting in more manageable reaction masses and improved process operability [1] [4]. The higher yields and better process control have made this pathway particularly attractive for large-scale industrial implementation [2] [3].

Heterogeneous Catalytic Synthesis

Recent developments in heterogeneous catalysis have introduced zeolite-based synthesis pathways for 4,4'-Methylenebis(2-chloroaniline) [5] [6]. The HY zeolite catalyst system demonstrates significant advantages in terms of process sustainability and product selectivity [5] [6]. Under optimal conditions utilizing HY(11) zeolite catalyst with a molar ratio of ortho-chloroaniline to formaldehyde of 4:1, the process operates at 170°C (443 K) in continuous flow reactors [5] [6].

This heterogeneous approach achieves formaldehyde conversion rates of 90-92% with 4,4'-Methylenebis(2-chloroaniline) selectivity maintaining 75-77% over 16-hour continuous operation periods [5] [6]. The catalyst bed volume requirements are typically 20 mL containing 8.14 g of catalyst, operating at 0.5 MPa pressure with liquid hourly space velocity of 3.5 h⁻¹ [5] [6].

Industrial-Scale Manufacturing Processes

Global Production Capacity and Distribution

Global production of 4,4'-Methylenebis(2-chloroaniline) is estimated between 5,000-10,000 tonnes annually [3] [7]. Taiwan and China represent the primary manufacturing centers, accounting for the majority of worldwide production capacity [3] [7]. The industrial synthesis predominantly utilizes the sulfuric acid catalyzed pathway due to its superior yield characteristics and process reliability [2] [3].

Commercial production typically employs batch processing systems, although continuous flow processes are increasingly implemented for higher volume operations [5] [6]. The manufacturing process generates 4,4'-Methylenebis(2-chloroaniline) with commercial purity levels ranging from 85-92% [2] [3]. By-products consisting of trimers and tetramers with three- and four-ring structures joined by methylene groups constitute 8-10% of the commercial product [2] [3] [8].

Process Optimization and Yield Enhancement

Industrial optimization focuses on several critical parameters to maximize yield and product quality. Temperature control represents a fundamental aspect, with most commercial processes operating between 60-100°C to balance reaction rate with side reaction minimization [1] [2] [4]. Precise stoichiometric control prevents excess formaldehyde from promoting oligomer formation, thereby maintaining higher selectivity toward the desired diphenylmethane product [5] [6].

Reaction kinetics studies demonstrate that formaldehyde conversion rates can be optimized through careful catalyst selection and reaction conditions [5] [6]. The heterogeneous catalytic approach using HY zeolites shows particular promise for yield optimization, achieving steady-state operation with minimal catalyst deactivation over extended periods [5] [6].

Industrial Equipment and Processing Technology

Large-scale manufacturing utilizes specialized reactor systems designed to handle the exothermic nature of the condensation reaction [1] [4]. Temperature control systems are essential to prevent thermal runaway and maintain optimal reaction conditions [1] [4]. Industrial reactors typically incorporate efficient mixing systems to ensure homogeneous reaction conditions and prevent local concentration gradients that could promote side reactions [1] [4].

Neutralization systems for acid-catalyzed processes require robust design to handle the highly exothermic neutralization step [1] [4]. Phase separation equipment is employed to separate the organic product from aqueous phases containing inorganic salts formed during neutralization [1] [4].

Purification and Quality Control Standards

Purification Methodologies

Industrial purification of 4,4'-Methylenebis(2-chloroaniline) employs multiple techniques to achieve the required commercial specifications. Crystallization and recrystallization represent the primary purification methods, utilizing methanol-water solvent systems or hot water alone [9] [10] [11]. These methods typically achieve 90-95% purity with recovery rates between 85-95% [10] [11].

Semi-preparative High Performance Liquid Chromatography represents the most effective purification technique for producing analytical grade material, achieving greater than 99% purity [9]. This method utilizes methanol-water mobile phases with Whatman Magnum Partisil ODS columns, though recovery rates are lower at 80-85% due to the selective nature of the separation [9].

Activated carbon treatment serves as an important decolorization step, improving the visual appearance of the technical grade material [9]. This treatment achieves excellent recovery rates of 90-95% while significantly improving color grade from the tan-colored technical material to nearly white appearance [9].

Analytical Methods and Quality Assessment

High Performance Liquid Chromatography represents the standard analytical method for purity determination and workplace monitoring [9] [12] [13]. Detection limits range from 1-10 μg/L depending on the specific HPLC configuration and detection system employed [9] [12]. The method demonstrates excellent specificity and can effectively separate 4,4'-Methylenebis(2-chloroaniline) from related impurities and degradation products [9].

Gas Chromatography-Mass Spectrometry provides superior sensitivity for trace analysis and metabolite detection, achieving detection limits as low as 1 μg/dm³ [12] [13]. This method employs capillary columns with negative ion chemical ionization mass spectrometry for enhanced selectivity [12] [13]. Derivatization procedures using pentafluoropropionic anhydride significantly improve detection capabilities [12] [13].

Melting point determination serves as a fundamental identity confirmation test, with pure 4,4'-Methylenebis(2-chloroaniline) exhibiting melting points between 108.5-109.5°C [9] [7]. Technical grade material typically shows broader melting point ranges of 100-110°C due to impurity content [7] [14].

Industrial Quality Standards

Commercial specifications for 4,4'-Methylenebis(2-chloroaniline) typically require minimum purity levels of 85% as determined by High Performance Liquid Chromatography [15] [16]. The melting point specification for technical grade material ranges from 100-110°C, while analytical grade material must meet the narrower range of 108.5-109.5°C [9] [7].

Physical properties specifications include specific gravity of 1.44 at 4°C, water solubility of 13.9 mg/L at 24°C, and vapor pressure of 2.86 × 10⁻⁷ mm Hg at 25°C [7] [17]. These properties are critical for downstream applications and must be verified through standardized analytical procedures [7] [17].

Quality control protocols require comprehensive analytical characterization including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry for structural confirmation [2] [12] [13]. Batch-to-batch consistency is maintained through statistical process control methods monitoring key quality attributes throughout the manufacturing process [2] [3].

| Synthesis Method | Molar Ratio o-Chloroaniline:Formaldehyde | Temperature Range (°C) | Yield (%) |

|---|---|---|---|

| Hydrochloric Acid Pathway | 1.9-2.0:1 | 50-80 | 70-85 |

| Sulfuric Acid Pathway | 2:1 (typical) | 60-100 | 85-90 |

| Heterogeneous Catalysis (HY Zeolite) | 4:1 | 170 (443 K) | 75-77 |

| Purification Method | Purity Achieved | Recovery (%) | Application |

|---|---|---|---|

| Crystallization/Recrystallization | 90-95% | 85-95 | Standard industrial purification |

| Semi-preparative HPLC | >99% | 80-85 | Analytical standard preparation |

| Activated Carbon Treatment | Improved color grade | 90-95 | Color improvement |

| Solvent Extraction | 85-90% | 70-80 | Laboratory scale |

| Distillation | 95-98% | 85-90 | Final purification step |

4,4'-Methylenebis(2-chloroaniline) serves as a critical curing agent in urethane pre-polymer systems, functioning through a precise chemical mechanism that transforms liquid prepolymers into solid elastomeric materials [1] [2]. The compound's unique molecular structure, featuring two primary amine groups positioned on aromatic rings with ortho-chlorine substituents, provides optimal reactivity characteristics for polyurethane curing applications [3] [4].

The curing mechanism involves the reaction between the primary amine groups of 4,4'-Methylenebis(2-chloroaniline) and isocyanate groups present in urethane prepolymers. This reaction proceeds through a nucleophilic addition mechanism, where the amine nitrogen attacks the electrophilic carbon of the isocyanate group, forming urea linkages that create the crosslinked polymer network [5] [6]. The chlorine atoms in the ortho-position relative to the amine groups provide steric hindrance and electronic effects that moderate the reaction rate, resulting in controlled curing kinetics with extended pot life [7] [4].

Research demonstrates that the curing reaction follows second-order kinetics, with reaction rate constants and activation energies that can be precisely measured and controlled [5] [6]. The stoichiometric reaction between amine and isocyanate groups allows for predictable crosslink density based on the molar ratio of reactants. When the mole ratio of NCO/OH is smaller than 1, crosslinking reactions occur preferentially at elevated temperatures, providing additional process control [5].

The functionality of 4,4'-Methylenebis(2-chloroaniline) as a chain extender and crosslinker enables it to participate in both linear chain extension and three-dimensional network formation [8] [9]. Each molecule contains two reactive amine groups, allowing it to link polymer chains together while simultaneously creating branching points that enhance the mechanical properties of the final elastomer [10] [11]. This dual functionality is particularly valuable in applications requiring both strength and elasticity.

Temperature and processing considerations play a crucial role in the curing agent functionality. 4,4'-Methylenebis(2-chloroaniline) exists as a solid at room temperature with a melting point of 98-110°C [1] [12]. For effective mixing with prepolymers, the compound must be heated to its molten state, requiring preheating of both the curing agent and the prepolymer to prevent premature solidification during mixing [13] [14]. This temperature requirement, while adding complexity to processing, ensures homogeneous mixing and complete reaction.

The amine value of 7.4-7.6 mmol/g provides a quantitative measure of the curing agent's reactivity, allowing formulators to calculate precise stoichiometric ratios for optimal curing [1] [12]. This high amine content, combined with the controlled reactivity provided by the chlorine substituents, makes 4,4'-Methylenebis(2-chloroaniline) particularly effective for producing high-performance elastomers with excellent mechanical properties [2] [15].

| Property | Value | Significance |

|---|---|---|

| Melting Point | 98-110°C | Processing temperature requirement |

| Amine Value | 7.4-7.6 mmol/g | Reactivity quantification |

| Molecular Weight | 267.15 g/mol | Stoichiometric calculations |

| Functionality | Difunctional | Chain extension and crosslinking |

| Reaction Order | Second-order | Predictable kinetics |

Structure-Property Relationships in Elastomer Formation

The molecular structure of 4,4'-Methylenebis(2-chloroaniline) directly influences the properties of the resulting polyurethane elastomers through multiple structure-property relationships that determine final material performance [16] [17]. The compound's architectural features, including the aromatic ring system, methylene bridge, chlorine substituents, and amine functionality, each contribute specific characteristics to the elastomer network [18] [19].

The aromatic ring system provides inherent rigidity and thermal stability to the polymer backbone [20] [21]. When incorporated into the elastomer network, these aromatic segments contribute to the hard segment domains that act as physical crosslinks, enhancing tensile strength and providing dimensional stability [16] [22]. Research indicates that the rigid benzene ring structure can endow materials with excellent physical and mechanical properties, with tensile strengths reaching 70 MPa compared to conventional elastomers [23] [24].

Chlorine substitution in the ortho-position relative to the amine groups creates both electronic and steric effects that profoundly influence elastomer properties [3] [4]. The electron-withdrawing nature of chlorine atoms reduces the basicity of the amine groups, moderating their reactivity with isocyanates and providing extended working time during processing [7] [25]. This controlled reactivity translates into more uniform crosslink distribution and improved mechanical properties in the final elastomer [15].

The methylene bridge connecting the two aromatic rings provides flexibility within the rigid aromatic structure, allowing for molecular rotation and conformational changes that contribute to elastomeric behavior [19]. This structural feature enables the balance between rigidity and flexibility essential for high-performance elastomers, permitting large deformations while maintaining dimensional recovery [21] [26].

Crosslink density represents a fundamental structure-property relationship that directly affects elastomer mechanical behavior [17] [18]. Higher crosslink densities, achieved through increased 4,4'-Methylenebis(2-chloroaniline) content, result in increased modulus, tensile strength, and hardness, while potentially reducing elongation at break [21] [10]. The ability to control crosslink density through formulation allows for precise tailoring of elastomer properties to specific application requirements [9] [11].

Hard segment content and soft segment interactions create a microphase-separated morphology that defines elastomer performance [20] [27]. The aromatic urea linkages formed by 4,4'-Methylenebis(2-chloroaniline) contribute to hard segment domains that provide strength and dimensional stability, while the soft segments contribute elasticity and flexibility [16] [22]. The degree of phase separation influences mechanical properties, with well-defined phase separation generally leading to superior performance [19].

Molecular weight between crosslinks affects elastomer elasticity and deformation characteristics [28] [17]. Lower molecular weights between crosslinks increase network stiffness and reduce chain mobility, while higher molecular weights provide greater flexibility and extensibility [18] [19]. The bifunctional nature of 4,4'-Methylenebis(2-chloroaniline) allows precise control of crosslink spacing through stoichiometric adjustment [9].

Hydrogen bonding between urea groups formed during curing creates additional physical interactions that enhance elastomer properties [21] [22]. These secondary interactions contribute to the strength and cohesion of the material while maintaining reversibility under stress, contributing to the exceptional mechanical properties observed in 4,4'-Methylenebis(2-chloroaniline)-cured elastomers [19] [29].

| Structural Feature | Property Impact | Performance Enhancement |

|---|---|---|

| Aromatic rings | Rigidity, thermal stability | High tensile strength, dimensional stability |

| Chlorine substituents | Controlled reactivity | Extended pot life, uniform crosslinking |

| Methylene bridge | Molecular flexibility | Balance of strength and elasticity |

| Crosslink density | Modulus, hardness | Tunable mechanical properties |

| Hard segments | Phase separation | Enhanced strength and recovery |

Industrial Product Applications: From Pipeline Pigs to Sporting Goods

The exceptional properties of 4,4'-Methylenebis(2-chloroaniline)-cured polyurethane elastomers have established their use across diverse industrial applications, from critical infrastructure maintenance to high-performance sporting goods [30] [31]. The versatility of these materials stems from their unique combination of mechanical strength, chemical resistance, and processing flexibility that meets demanding performance requirements [32] [15].

Pipeline maintenance applications represent one of the most critical uses of these elastomers, where polyurethane pipeline pigs serve as essential tools for cleaning, inspection, and maintenance of oil, gas, and water transmission systems [30] [33]. These pigs must withstand extreme chemical environments, high pressures, and significant abrasion while maintaining dimensional stability and sealing effectiveness [34] [35]. The superior chemical resistance and abrasion resistance of 4,4'-Methylenebis(2-chloroaniline)-cured elastomers make them ideal for these applications, with operational lifespans significantly exceeding alternative materials [36] [37].

Coated foam pigs utilize polyurethane elastomer coatings that provide durable protection and enhanced cleaning effectiveness [34]. The coating material must maintain flexibility while resisting wear from pipeline debris and chemical exposure. Research indicates that these elastomers can maintain their properties after extended exposure to petroleum products and cleaning chemicals, ensuring reliable performance throughout their service life [33] [38].

Industrial component applications leverage the exceptional load-bearing capacity and wear resistance of these elastomers [39] [31]. Industrial rollers, wheels, gears, and bushings manufactured from 4,4'-Methylenebis(2-chloroaniline)-cured polyurethanes demonstrate superior performance compared to metal and conventional rubber alternatives [12] [15]. The ability to achieve Shore A hardness values ranging from 50 to 96 while maintaining elastomeric properties allows for precise matching of material properties to application requirements [26] [40].

Manufacturing applications include conveyor belting, shock absorption pads, and mining equipment components where extreme durability is essential [32] [39]. The mining industry particularly benefits from the exceptional abrasion resistance of these materials, with mineral separation screens and conveyor components showing dramatically extended service life compared to conventional materials [31] [41].

Automotive and transportation applications capitalize on the vibration damping and thermal stability properties of these elastomers [15] [42]. Engine mounts, gearbox mounts, and suspension components manufactured from 4,4'-Methylenebis(2-chloroaniline)-cured polyurethanes provide superior performance in demanding automotive environments [39] [38]. The materials' ability to maintain properties across wide temperature ranges while providing excellent vibration isolation makes them ideal for these critical applications [22] [24].

Sporting goods applications demonstrate the versatility of these materials in consumer products requiring high performance and durability [42]. Ski boots, roller blades, and protective equipment benefit from the exceptional impact resistance and flexibility of these elastomers [39]. The ability to maintain performance in extreme temperature conditions while providing comfort and protection has made these materials standard in high-performance sporting applications [42].

Construction and marine applications utilize the weather resistance and adhesion properties of 4,4'-Methylenebis(2-chloroaniline)-cured elastomers [39] [38]. Waterproof coatings, floor coatings, and marine insulation systems demonstrate exceptional longevity and performance in harsh environmental conditions [32] [35]. The thermal insulation properties of these materials make them particularly valuable in offshore pipeline applications where temperature control is critical [38].

Electronic component applications leverage the electrical insulation properties and chemical inertness of these elastomers [31] [41]. Encapsulation materials for sensitive electronic components provide protection from environmental factors while maintaining electrical integrity [39]. The precision moldability of these materials allows for complex geometries required in modern electronic applications [14].

| Application Category | Key Products | Performance Requirements | Material Advantages |

|---|---|---|---|

| Pipeline Maintenance | Cleaning pigs, sealing discs | Chemical resistance, abrasion resistance | Extended service life, reliable sealing |

| Industrial Components | Rollers, wheels, gears | High load capacity, wear resistance | Superior durability, precise properties |

| Automotive/Transportation | Mounts, suspension parts | Vibration damping, thermal stability | Excellent isolation, temperature stability |

| Sporting Goods | Boots, protective equipment | Impact resistance, flexibility | High performance, comfort |

| Construction/Marine | Coatings, insulation | Weather resistance, adhesion | Long-term durability, environmental resistance |

The processing advantages of 4,4'-Methylenebis(2-chloroaniline) enable the manufacture of complex components with tight tolerances and excellent surface finish [15] [25]. The controlled curing kinetics allow for various processing methods including casting, molding, and spraying, providing manufacturing flexibility for diverse product requirements [43] [44]. The ability to achieve consistent properties across different processing conditions ensures reliable performance in critical applications [14] [41].

Purity

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

COLOURLESS CRYSTALS OR LIGHT BROWN PELLETS.

Tan-colored pellets or flakes with a faint, amine-like odor.

Color/Form

Light-brown flakes

Flakes from alcohol

Tan solid

XLogP3

Exact Mass

Boiling Point

Flash Point

Vapor Density

Density

1.44

1.44 g/cm³

LogP

log Kow = 3.91

3.94

Odor

Appearance

Melting Point

110.0 °C

110 °C

210-225°F

230°F

Storage

UNII

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Mechanism of Action

The activation of carcinogenic aromatic and heterocyclic amines and benzo[a]pyrene-7,8-diol to intracellular electrophiles by prostaglandin H synthase (COX) is well documented for ovine sources of this enzyme. Here, the arachidonic acid-dependent activation of substrates by human (h)COX-1 and-2 is examined, utilizing recombinant enzymes. The COX-dependent activation of benzidine (BZ), 4-aminobiphenyl, (+)benzo[a]pyrene-7,8-diol, (+)benzo[a]pyrene-7,8-diol, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), 2-amino-1-methyl-6-phenylimidazo [4,5-b] pyridine (PhIP), and 4,4'-methylenebis(2-chloroaniline) (MOCA) is assessed by means of COX-catalyzed, covalent DNA binding. The hCOX isozymes activated all substrates tested, activation varied from barely detectable for IQ (0.76 and 1.52 pmol bound/mg DNA for COX-1 and -2, respectively) to a high of 65 and 117 pmol bound/mg DNA for COX-1 and -2, respectively, for the activation of MOCA. BZ, which is an excellent peroxidase substrate, did not exhibit high DNA binding levels in hCOX assays and this phenomenon was found to be due to high levels of binding to protein, which effectively competed with the DNA for binding in the assay. The demonstrated ability of the COX enzymes to activate a variety of environmental and dietary carcinogens indicates a potential role for COX in the activation pathway of aromatic and heterocyclic amines and polycyclic hydrocarbons at extra-hepatic sites during early or late stages of carcinogenesis.

The mechanism of carcinogenesis is believed to involve the formation of chemical adducts in genetic material through covalent binding of electrophilic metabolites form MOCA to initiate carcinogenesis. ...Besides initiation, there is some evidence that MOCA may have tumorigenesis-promoting activity, as suggested by its ability to inhibit gap-junctional cell communication, which is important in controlling cell proliferation.

The mechanism of hemoglobin adduct formation by N-oxidized MBOCA metabolites was recently investigated in viva and in vitro using human and rat hemoglobin. Male Sprague-Dawley rats were injected ip with 0.5-50 mg/kg of MBOCA, and male English short hair guinea pigs were injected sc with 4-100 mg/kg of MBOCA. In the same study, treatment of rats with either phenobarbital or beta-naphthaloflavone (BnF) resulted in induction of cytochrome P-450 as evidenced by increased enzymatic activity of two P-450 isozymes. This induction caused increased ortho-hydroxylation of MBOCA that was not statistically significant and resulted in the formation of various metabolites. Two of those MBOCA metabolites, n-hydroxy MBOCA and mononitroso-MBOCA, formed measurable amounts of adducts with both human and rat hemoglobin, while the amount of adducts formed by the parent compound itself was very small. This in vitro binding occurred in a dose-related manner and could by inhibited by cysteine and glutathione but not by oxidized glutathione or methionine. Therefore, the administration of MBOCA to rats resulted in a dose-related formation of hemoglobin adducts that were detectable 24 days after treatment. Similar observations were made in guinea pigs; the life span of MBOCA-hemoglobin adducts followed that of re cells in the guinea pig and was approximately 60-80 days.

Induction of hepatic ornithine-decarboxylase (ODC) activity by 4,4'-methylene-bis(2-chloroaniline) (MOCA) was studied in Male Sprague-Dawley-rats. ...Maximum induction of ODC activity after a single ip dose of 75 mg/kg MOCA occurred 18 hours after injection; activity returned to the control value 42 hours after dosing. In rats that received two 75 mg/kg doses, the extent of ODC induction after the second dose was similar to that of the first dose. MOCA at 15 mg/kg did not significantly increase ODC activity. Oral induction of ODC activity by 75 mg/kg MOCA was less than ip induction but significantly greater than the control value at 18 hours.

Vapor Pressure

3.9X10-6 mm Hg at 25 °C (est)

negligible

0.00001 mmHg at 77°F

(77°F): 0.00001 mmHg

Pictograms

Irritant;Health Hazard;Environmental Hazard

Impurities

SOME 2-CHLORO-4-METHYLANILINE MIGHT BE PRESENT AS RESULT OF MANUFACTURE.

Other CAS

27342-75-2

Associated Chemicals

Wikipedia

Biological Half Life

The biologic half-life of MBOCA in blood following iv /injection/ was estimated to be 0.70 hours... .

One study found that 23 hours after an acute occupational exposure to MBOCA, 50% of this material was excreted in the urine.

In /an/ individual who was sprayed accidentally with molten MOCA, pharmacokinetic analyses (one-compartment model) indicated a biological half-time of 23 hr... .

Use Classification

Hazardous Air Pollutants (HAPs)

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Synthetic rubber manufacturing

Wholesale and retail trade

Benzenamine, 4,4'-methylenebis[2-chloro-: ACTIVE

Not produced in the United States since 1979.

In 1993, one Tawainese and two Japanese companies manufactured 4,4'-methylenebis(2-chloroaniline).

Analytic Laboratory Methods

Method: OSHA Method 71; Procedure: gas chromatography using electron capture detector; Analyte: 4,4-methylenebis(2-chloroaniline); Matrix: air; Detection Limit: 40 ppt (440 ng/cu m).

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 4,4'-methylenebis(2-chloroaniline); Matrix: water; Detection Limit: not provided.

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 4,4'-methylenebis(2-chloroaniline); Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for 4,4'-METHYLENEBIS(2-CHLOROANILINE) (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

4,4'-Methylene-bis(2-chloroaniline) (MOCA) is widely used as a curing agent in the plastics industry. The determination of the covalently bound reaction products to hemoglobin (Hb) has been investigated as a biomonitoring method for occupational exposure to this potential human carcinogen. Initial studies using the 14C-ring-labeled MOCA showed that 24 hr after a single IP dosage to rats (3.74 mumole/kg), 0.08% of the administered dose was adducted to the Hb, and base hydrolysis liberated 38% of the bound radioactivity. The only product released on hydrolysis was the parent diamine. A specific and sensitive assay procedure using capillary gas chromatography-mass spectrometry has been developed for determining the base-released MOCA adduct down to levels of 20 pmole/g Hb. This method has been used to establish a linear dose-response relationship in IP dosed rats between production of the adduct and dose of MOCA (3.74-44.94 mumole/kg). It is proposed to use analysis of the Hb adduct as a dosimeter for industrial workers exposed to MOCA.

The feasibility of using plasma, blood and hemoglobin adducts for monitoring occupational exposure to the suspected human carcinogen 4,4'-methylenebis (2-chloroaniline) (MOCA) was investigated. A method utilizing capillary gas chromatography-negative-ion chemical-ionization mass spectrometry (GC-MS) for the determination of pentafluoropropionyl (PFP) derivatives of MOCA, released by alkaline hydrolysis from protein adducts and conjugates, was both sensitive and selective. When selected ion monitoring was used, sub-femtomole amounts of PFP-MOCA could be measured. The detection limit for hemoglobin adducts of MOCA was below 10 fmol/g Hb, well below the levels found for occupationally exposed individuals. Capillary GC with electron-capture detection also had the required sensitivity for the determination of MOCA in blood samples, however, the presence of interfering compounds in some samples limited its use. The levels of MOCA in the blood and urine of five individuals who were exposed to MOCA during the manufacture of polyurethane elastomers were determined by the GC-MS method. The MOCA concentrations for the various blood fractions and urine were within the following ranges: hemoglobin adducts, 0.73-43.3 pmol MOCA/g Hb; plasma alkaline hydrolysate, 0.05-22.0 nmol/L; whole blood, 0.13-17.4 nmol/L; urine, 4.5-2390 nmol/L. Because the products of MOCA in the blood reflect metabolic activation of MOCA and integrate exposure over a period of weeks, the use of blood samples for monitoring exposure to MOCA offers advantages over the currently used urinary MOCA measurements.

Storage Conditions

Interactions

In vivo treatment with P-naphthoflavone did increase the rate of MBOCA-hemoglobin adduct formation in rats treated sc with either 100 or 500 mg/kg/day.

MBOCA metabolism is NADPH-dependent. Moreover, MBOCA hydroxylation is inhibited by 2,4-dichloro-6-phenylphenoxyethylamine, an inhibitor of microsomal mixed function oxidases.

Cysteine and glutathione inhibit invivo hemoglobin adduct formation by N-hydroxy-MBOCA and mononitroso-MBOCA. The most recent findings suggest that binding of N-hydroxy-MBOCA to DNA in rat tissues can be inhibited by ascorbic acid, glutathione, nitrosobenzene, and methyl viologen but not by nitromethane, p-nitrobenzylpyridine, or methionine.

Dates

A method for routine analysis of urinary 4,4'-methylenebis (2-chloroaniline) by gas chromatography-electron capture detection

Akito Takeuchi, Akira Namera, Norihiro Sakui, Kenji Yamamuro, Toshio Kawai, Kimiaki SuminoPMID: 25069897 DOI: 10.1539/joh.14-0052-br

Abstract

The purpose of this study was to develop a simple and cost-effective method for the determination of urinary 4,4'-methylenebis (2-chloroaniline) (MBOCA) by gas chromatography-electron capture detection (GC-ECD) for biological monitoring of occupational exposure to MBOCA.MBOCA was prepared by liquid-liquid extraction after alkaline hydrolysis, derivatized with N-methyl-bis (trifluoroacetamide) and then analyzed using GC-ECD. The proposed method was validated in accordance with the US Food and Drug Administration guidance.

The calibration curve showed linearity in the range 1-100 µg/l, with a correlation coefficient of >0.999. The limits of detection and quantification were 0.3 µg/l and 1 µg/l, respectively. The recovery was 94-99%. Intraday accuracy, expressed as the deviation from the nominal value, was 90.5-100.3%, and intraday precision, expressed as the relative standard deviation, was 0.3-2.4%. Interday accuracy and precision were 87.8-100.2% and 0.3-4.1%, respectively.

The proposed method is a simple and cost-effective method suitable for routine analyses and could be useful for biological monitoring of occupational exposure to MBOCA.

Effect of CYP3A4 genetic polymorphisms on the genotoxicity of 4,4'-methylene-bis(2-chloroaniline)-exposed workers

Chung-Ching Wang, Wei-Liang Chen, Chia-Ni Hsiung, Sheng-Ta Chiang, Ying-Chuan Wang, Ching-Hui Loh, I-Shen Lin, Hong-I Chen, Saou-Hsing LiouPMID: 27679675 DOI: 10.1136/oemed-2016-103816

Abstract

We investigated the relationship between 4,4'-methylene-bis(2-chloroaniline) (MBOCA) exposure and micronucleus (MN) frequency, and how this association was affected by genetic polymorphism of the cytochrome P450 enzyme (CYP3A4).We divided the study population into an exposed group (n=44 with total urine MBOCA ≥20 μg/g creatinine) and a control group (n=47 with total urine MBOCA <20 μg/g creatinine). Lymphocyte MN frequency (MNF) and micronucleated cell (MNC) frequency were measured by the cytokinesis-block MN assay method. MNF reported as the number of micronuclei in binucleated cells per 1000 cells, and MNC reported as the number of binucleated cells with the presence of MN per 1000 cells. CYP3A4 alleles were measured by PCR-based restriction fragment length polymorphism (PCR-RFLP).

The mean MNF (6.11 vs 4.46 MN/1000 cells, p<0.001) and MNC (5.75 vs 4.15 MN/1000 cells, p<0.001) in the exposed workers was significantly higher than that in the controls. The CYP3A4 polymorphism A/A+A/G influenced the difference in the mean MNF (5.97 vs 4.38 MN/1000 cells, p<0.001) and MNC (5.60 vs 4.15 MN/1000 cells, p<0.001) between the MBOCA-exposed and control groups. After adjusting risk factors, the MNF level in the MBOCA-exposed workers was 0.520 MN cells/1000 cells (p<0.001) higher than the control group among the CYP3A4 A/A+A/G genotype. Similarly, the MNC level in the MBOCA-exposed workers was 0.593 MN/1000 cells (p<0.001) higher than the control group among the CYP3A4 A/A+A/G genotype. However, the difference in adjusted MNF and MNC between the exposed and control groups was not significant for the CYP3A4 polymorphism with the G/G genotype.

We recommend that lymphocytes MNF and MNC are good indicators to evaluate MBOCA genotoxicity. Individuals with the CYP3A4 polymorphism A/A and A/G genotypes appear to be more susceptible to MBOCA genotoxicity.

Methylene-bridged bis(imidazoline)-derived 2-oxopyrimidinium salts as catalysts for asymmetric Michael reactions

Andrey E Sheshenev, Ekaterina V Boltukhina, Andrew J P White, King Kuok Mimi HiiPMID: 23712675 DOI: 10.1002/anie.201300614

Abstract

4,4'-Methylenebis(2-chloroaniline)

National Toxicology ProgramPMID: 21860478 DOI:

Abstract

4,4'-Methylenebis(2-chloroaniline)

PMID: 21089903 DOI:

Abstract

A follow up study of occupational exposure to 4,4'-methylene-bis(2-chloroaniline) (MbOCA) and isocyanates in polyurethane manufacture in the UK

C Keen, M Coldwell, K McNally, P Baldwin, J McAlinden, J CockerPMID: 21501672 DOI: 10.1016/j.toxlet.2011.04.003

Abstract

This is a follow up survey of exposure to 4,4'-methylene-bis(2-chloroaniline) (MbOCA) and isocyanates in the UK polyurethane industry. Urine samples (n=446) were collected from 90 different workers. MbOCA levels were below the limit of detection in 170 samples and 26 were above the UK Biological Monitoring Guidance Value (BMGV) of 15 μmol MbOCA/mol creatinine. Detailed advice and guidance was given to each workplace at the end of the survey in 2008 and the 90% value reduced from 10 to 3 μmol MbOCA/mol creatinine in samples collected since. There was a positive correlation between glove contamination and urinary MbOCA and levels were dependent upon individual working practices especially how gloves were used. Of the 446 samples analysed for urinary metabolites of toluene diisocyanate 280 were below the detection limit and 126 were above the BMGV (1 μmol/mol creatinine). Of the 326 urine samples that were analysed for metabolites of methylenediphenyl diisocyanate, 270 were below the detection limit and 13 were above the BMGV for isocyanates. There was no correlation between urinary levels of isocyanates and MbOCA suggesting different routes of absorption, most likely inhalation and dermal respectively.A new method for the determination of 2,2'-dichloro-4,4'-methylenedianiline in workplace air samples by HPLC-DAD

A Jeżewska, B BuszewskiPMID: 21473712 DOI: 10.3109/15376516.2011.571726

Abstract

A new procedure has been developed for the assay of 2,2'-dichloro-4,4'-methylenedianiline (MOCA) using high-performance liquid chromatography with diode array detector. MOCA was sampled from workplace air and derivative before determination using 3,5-dinitrobenzoyl chloride. The determination was carried out in the reverse-phase system (mobile phase: acetonitrile: water) using an Ultra C(18) column. The measurement range was 2-40 µg/m(3) for a 100 dm(3) air sample. Limit of detection: 7.9 ng/m(3) and limit of quantification: 23.8 ng/m(3).New approaches to extraction techniques in determination of 4,4'-methylenebis(2-chloroaniline) in air and water solutions

Bogusław Buszewski, Paweł Olszowy, Małgorzata Szultka, Anna JeżewskaPMID: 22483886 DOI: 10.1016/j.talanta.2012.01.057

Abstract

Extraction techniques for 4,4'-methylenebis(2-chloroaniline) (MOCA) in air samples and water solutions were developed and compared. Classic techniques for air sampling of MOCA were enhanced by incorporating a derivatization step (3,5-dinitrobenzoyl chloride solution in toluene), thus increasing the limit of detection and limit of quantification. Sampling of MOCA from water solution was performed using novel nanoporous polymeric (polypyrrole and polythiophene) fiber coatings and solid phase microextraction. Samples were analyzed by high-performance liquid chromatography coupled with a UV detector. Using the modified method for air sampling of MOCA, we found that the limit of detection was 7.90 ng m(-3) and the limit of quantification was 23.8 ng m(-3). In contrast, the limit of detection for MOCA in water samples was 11.26 ng mL(-1) (polypyrrole) and 84.62 ng mL(-1) (polythiophene) and the limit of quantification for MOCA was from 33.78 (polypyrrole) and 253.86 ng mL(-1) (polythiophene). Correlation coefficients were 0.9997 for air and 0.8790-0.9852 for water samples, respectively. The techniques presented provide alternative methods for the determination of MOCA in air samples and in water solutions that are more sensitive, quicker and less expensive than previously established procedures.Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline) biotransformation

David W Hein, Xiaoyan Zhang, Mark A DollPMID: 29180287 DOI: 10.1016/j.toxlet.2017.11.028

Abstract

Arylamine N-acetyltransferase 1 (NAT1) and 2 (NAT2) catalyze the acetylation of arylamine carcinogens. Single nucleotide polymorphisms in the NAT2 coding exon present in NAT2 haplotypes encode allozymes with reduced N-acetyltransferase activity towards the N-acetylation of arylamine carcinogens and the O-acetylation of their N-hydroxylated metabolites. NAT2 acetylator phenotype modifies urinary bladder cancer risk following exposures to arylamine carcinogens such as 4-aminobiphenyl. 4, 4'-methylene bis (2-chloroaniline) (MOCA) is a Group 1 carcinogen for which a role of the NAT2 acetylation polymorphism on cancer risk is unknown. We investigated the role of NAT2 and the genetic acetylation polymorphism on both MOCA N-acetylation and N-hydroxy-MOCA O-acetylation. MOCA N-acetylation exhibited a robust gene dose response in rabbit liver cytosol and in cryopreserved human hepatocytes derived from individuals of rapid, intermediate and slow acetylator NAT2 genotype. MOCA exhibited about 4-fold higher affinity for recombinant human NAT2 than NAT1. Recombinant human NAT2*4 (reference) and 15 variant recombinant human NAT2 allozymes catalyzed both the N-acetylation of MOCA and the O-acetylation of N-hydroxy-MOCA. Human NAT2 5, NAT2 6, NAT2 7 and NAT2 14 allozymes catalyzed MOCA N-acetylation and N-hydroxy-O-acetylation at rates much lower than the reference NAT2 4 allozyme. In conclusion, our results show that NAT2 acetylator genotype has an important role in MOCA metabolism and suggest that risk assessments related to MOCA exposures consider accounting for NAT2 acetylator phenotype in the analysis.Rapid and intermediate N-acetylators are less susceptible to oxidative damage among 4,4'-methylenebis(2-chloroaniline) (MBOCA)-exposed workers

I-Shen Lin, Pao-Lou Fan, Hong-I Chen, Ching-Hui Loh, Tung-Sheng Shih, Saou-Hsing LiouPMID: 23491024 DOI: 10.1016/j.ijheh.2013.02.001

Abstract

In this study, we explored the association between a marker of oxidative stress, 8-hydroxydeoxyguanosine (8-OHdG), and genetic polymorphism of the carcinogen-metabolizing enzyme N-acetyltransferase 2 (NAT2) among 4,4'-methylenebis(2-chloroaniline) (MBOCA)-exposed workers.The study population was recruited from four MBOCA-producing factories, and included 57 MBOCA-exposed workers and 101 unexposed control workers. Personal characteristics were collected by questionnaire. Plasma 8-OHdG levels were measured by LC/MS/MS. NAT2 alleles were measured by polymerase chain reaction-based restriction fragment length polymorphism (PCR-RFLP).

NAT2 polymorphism influenced the plasma 8-OHdG levels of MBOCA-exposed workers, but not of non-exposed workers. No difference between exposed and control groups was found for the crude 8-OHdG levels among rapid, intermediate, and slow acetylators. After adjusting for gender, age, smoking, and alcohol consumption habit, the 8-OHdG concentration in the MBOCA-exposed workers was 0.18pg/ml (95% CI -1.80 to -0.12) lower than the control group among rapid and intermediate acetylators. However, the difference between exposed and control groups was not significant for slow acetylators.

Gene-environment interactions could play a role in the carcinogenesis of occupational MBOCA exposure. We suggest that the impact of the NAT2 acetylator status is low, if at all, on the generation of the oxidative stress marker 8-OHdG in the investigated exposed group.